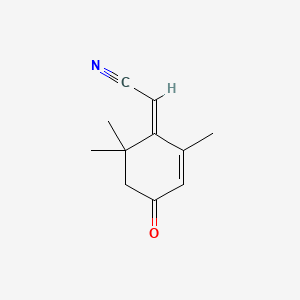
(2E)-2-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-ylidene)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-ylidene)acetonitrile is an organic compound with a unique structure that includes a cyclohexene ring, a nitrile group, and a conjugated ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-ylidene)acetonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexenone derivative with an acetonitrile derivative in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Catalysts and optimized reaction conditions are often employed to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-ylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
(2E)-2-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-ylidene)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may have biological activity, making it a candidate for drug discovery and development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2E)-2-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-ylidene)acetonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can act as a nucleophile or electrophile, participating in various chemical reactions. The conjugated ketone can also engage in interactions with other molecules, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitrile-containing cyclohexenone derivatives and conjugated ketones. Examples include:
- (2E)-2-Cyclohexen-1-one
- (2E)-2-Cyclohexen-1-ylideneacetonitrile
- (2E)-2,6,6-Trimethyl-4-oxo-2-cyclohexen-1-ylideneacetaldehyde .
Uniqueness
What sets (2E)-2-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-ylidene)acetonitrile apart is its specific combination of functional groups and its structural configuration. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
183474-68-2 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.231 |
IUPAC Name |
(2E)-2-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-ylidene)acetonitrile |
InChI |
InChI=1S/C11H13NO/c1-8-6-9(13)7-11(2,3)10(8)4-5-12/h4,6H,7H2,1-3H3/b10-4- |
InChI Key |
WWQZZLRWWQLQRD-WMZJFQQLSA-N |
SMILES |
CC1=CC(=O)CC(C1=CC#N)(C)C |
Synonyms |
Acetonitrile, (2,6,6-trimethyl-4-oxo-2-cyclohexen-1-ylidene)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S,4R)-[partial]- (9CI)](/img/new.no-structure.jpg)
![1-Azaspiro[4.4]nonan-2-one,6-hydroxy-,trans-(9CI)](/img/structure/B574456.png)
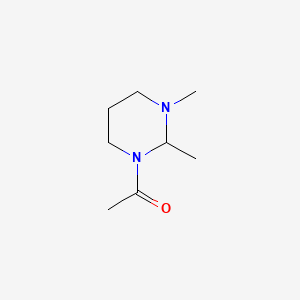
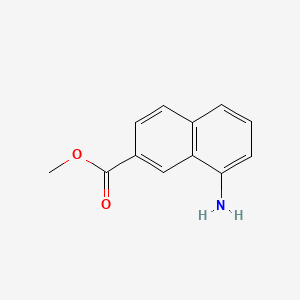
![2H-Thiazolo[5,4-C]carbazole](/img/structure/B574461.png)
![2,3-Dihydroimidazo[1,5-a]benzimidazole-1-thione](/img/structure/B574462.png)
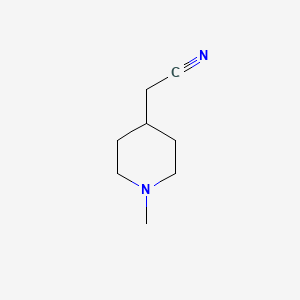
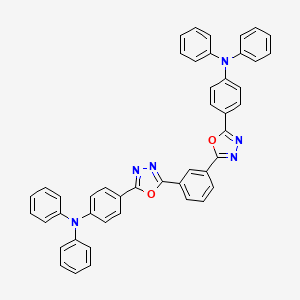
![5-Azido-8-methyl-2,4,7-trioxo-1,3-diphenyl-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B574470.png)
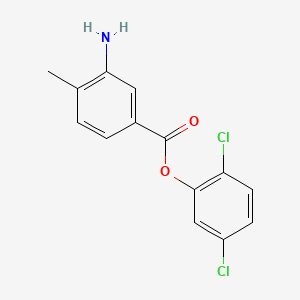
![5-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one](/img/structure/B574475.png)
